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Compound of Interest |

5-Bromo-2-(3-chlorophenoxy)-4-
Compound Name:
methylpyridine

Cat. No.: B14024516

Get Quote

Executive Summary

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is a highly functionalized heterocyclic

building block.[1] It features a pyridine core decorated with three distinct functionalities: a
bromine atom at C5 (reactive handle), a 3-chlorophenoxy ether at C2 (lipophilic anchor), and a
methyl group at C4 (steric modulator).[1]

This scaffold is particularly valuable in the synthesis of P2X3 receptor antagonists, kinase
inhibitors (e.g., VEGFR/PDGFR families), and agrochemicals where the biaryl ether motif
provides critical hydrophobic interactions within protein binding pockets.

Key Technical Challenge: The C4-methyl group exerts significant steric pressure on the C5-
bromine position.[1] Standard catalytic protocols (e.g., using

) often result in sluggish kinetics or incomplete conversion due to hindered oxidative addition.
[1] This guide provides optimized protocols using sterically demanding, electron-rich phosphine
ligands to overcome this barrier.[1]

Chemical Properties & Reactivity Profile[4][5][6][7]
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Property Specification

Molecular Formula

Molecular Weight 298.56 g/mol
ClogP ~4.2 (Highly Lipophilic)
Primary Reactivity C5-Br (Suzuki, Buchwald, Sonogashira, Heck)

o C4-Methyl (Benzylic oxidation, radical
Secondary Reactivity bromination)
romination

- Stable to aqueous base/acid; Phenoxy ether
Stability ] ]
resists hydrolysis.[1]

Expert Insight: The "Ortho-Effect"

The presence of the methyl group at C4, ortho to the bromine at C5, creates a "steric wall."
o Oxidative Addition: The approach of the Palladium(0) species is sterically encumbered.

o Transmetallation: The incoming nucleophile (boronic acid/amine) faces repulsion from the
C4-methyl during the formation of the square-planar intermediate.[1]

Implication: You must use catalyst systems with bulky, electron-rich ligands (e.g., SPhos,
XPhos,

) that facilitate oxidative addition and stabilize the crowded transition state.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura
Coupling

Target: Introduction of Aryl/Heteroaryl groups at C5.[1]

Rationale: Standard ligands like

or dppf are often insufficient for this substrate due to the C4-methyl hindrance.[1] We utilize
SPhos Pd G3, a precatalyst that rapidly generates the active mono-ligated Pd(0) species,
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ensuring high turnover even in hindered environments.

Materials:
e Substrate: 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 — 1.5 equiv)[1]

Catalyst: SPhos Pd G3 (2-5 mol%)[1]

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure:

e Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0
equiv), boronic acid (1.2 equiv), and SPhos Pd G3 (0.02 equiv).

« Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle
x3).

o Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via
syringe.[1]

o Base Addition: Add degassed 2.0 M aq.
(3.0 equiv).[1]
» Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
o Note: The biphasic system requires rapid stirring to ensure phase transfer.

¢ Monitoring: Monitor by LC-MS. The hindered bromide may require 4-12 hours for full
conversion.

o Checkpoint: If conversion stalls at <50%, add an additional 1 mol% catalyst.
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e Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate phases. Wash organic layer
with brine, dry over

, and concentrate.

 Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of primary or secondary amines at C5.[1]

Rationale: To form C-N bonds at the hindered C5 position, BrettPhos or RuPhos are the ligands
of choice. RuPhos is particularly effective for secondary amines, while BrettPhos excels with
primary amines.

Materials:
¢ Substrate: 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine (1.0 equiv)

Amine: Primary or Secondary Amine (1.2 equiv)

Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2—5 mol%)[1]

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

Solvent: anhydrous t-Amyl Alcohol or Toluene.[1]

Step-by-Step Procedure:

e Drying: Ensure all glassware is oven-dried. Moisture kills the base (NaOtBu).

o Charge: Add substrate, amine (if solid), base, and precatalyst to the vial inside a glovebox or
under a strong stream of Argon.

e Solvent: Add anhydrous solvent (0.15 M).
e Reaction: Heat to 100 °C.

o Safety: t-Amyl alcohol has a high boiling point; ensure the vial is pressure-rated if sealing.

[1]
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o Workup: Filter through a pad of Celite to remove inorganic salts.[1] Rinse with EtOAc.[1][3]
Concentrate and purify.

Protocol C: Miyaura Borylation (Conversion to
Nucleophile)

Target: Converting the C5-Bromide to a Pinacol Boronate.[1]

Rationale: If the coupling partner is unstable or also a halide, it is often better to convert this
intermediate into the boronate ester.

Materials:

e Substrate: 1.0 equiv

Reagent: Bis(pinacolato)diboron (

) (1.1 equiv)[1]

Catalyst:

(3 mol%)[1]

Base: Potassium Acetate (KOACc) (3.0 equiv) — Crucial: Use weak base to prevent
deborylation.[1]

Solvent: 1,4-Dioxane (anhydrous).[1]

Procedure:

e Combine substrate,

, KOACc, and catalyst.[2]

» Degas thoroughly (oxygen poisons the catalyst and promotes homocoupling).
e Heat to 90 °C for 4—6 hours.

» Critical Step: Do not overheat or prolong reaction time, as protodeboronation (loss of the
boron group) can occur.
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« Purification: Filter through Celite. Rapid silica plug filtration (avoid acidic silica if possible).[1]

Visual Workflows & Logic
Figure 1: Strategic Reaction Workflow

This diagram illustrates the decision tree for functionalizing the scaffold based on the desired
target moiety.
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Caption: Decision matrix for C5 functionalization.[1] Catalyst selection is driven by the steric
hindrance of the C4-methyl group.[1]

Figure 2: Steric Hindrance Mechanism

Visualizing why specific ligands are required.[1]
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Substrate:
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Caption: The C4-Methyl group creates a steric barrier.[1] Bulky, electron-rich ligands (SPhos)
are required to facilitate Pd insertion.[1]

Troubleshooting Guide
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Issue

Probable Cause

Solution

Low Conversion (<20%)

Catalyst deactivation or steric

failure.[1]

Switch from

to SPhos Pd G3 or XPhos Pd
G3. Increase temp to 110 °C.

Protodebromination (Br

replaced by H)

Hydride source in reaction
(often from solvent or excess
base).[1]

Ensure anhydrous solvents.[1]
[4] Switch solvent from alcohol
to Toluene/Dioxane.[1] Reduce

reaction time.

Hydrolysis of Phenoxy Ether

Highly acidic or extremely

basic conditions at high temp.

[1]

The ether is robust, but avoid
boiling in 6M HCI. Suzuki

conditions (

) are safe.[1]

Homocoupling of Boronic Acid

Oxygen present in the system.

Degas solvents more
thoroughly (sparge with Ar for
15 min).[1]
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» Miyaura Borylation Protocols

o Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling
Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1]
The Journal of Organic Chemistry, 60(23), 7508-7510. Link[1]

e Compound Data & Vendor Info
o PubChem CID: 118796859 (Related Isomer/Analog data for safety referencing).[1] Link

o Note: Specific CAS 1779029-08-1 is a catalog item available from major building block
suppliers (e.g., Combi-Blocks, Enamine).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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